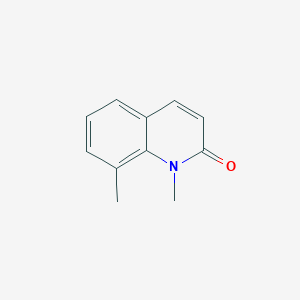

1,8-Dimethylquinolin-2(1H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

35359-35-4 |

|---|---|

Molekularformel |

C11H11NO |

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

1,8-dimethylquinolin-2-one |

InChI |

InChI=1S/C11H11NO/c1-8-4-3-5-9-6-7-10(13)12(2)11(8)9/h3-7H,1-2H3 |

InChI-Schlüssel |

UJCPSHGLLVRPFC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CC=C1)C=CC(=O)N2C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,8 Dimethylquinolin 2 1h One and Its Derivatives

Established Synthetic Routes to the Quinolin-2(1H)-one Core

Traditional and modern cyclocondensation reactions remain the cornerstone for assembling the quinolin-2(1H)-one ring system. These methods typically involve the formation of the heterocyclic ring from acyclic precursors.

Cyclocondensation Reactions for Oxo-Quinoline Formation

Cyclocondensation strategies are among the most classic and widely used methods for quinoline (B57606) synthesis. researchgate.net These reactions build the quinoline core by forming two new bonds, typically through the reaction of a substituted aniline (B41778) with a 1,3-dicarbonyl compound or its equivalent.

The Conrad-Limpach-Knorr synthesis provides a versatile route to quinolones. The reaction involves the condensation of an aniline with a β-ketoester. jptcp.comwikipedia.org The regiochemical outcome, yielding either a 2-quinolone or a 4-quinolone, is highly dependent on the reaction conditions. wikipedia.orgmdpi.com

Specifically, to favor the formation of the quinolin-2(1H)-one isomer, the reaction is typically performed under acidic conditions at temperatures around 100°C, which facilitates the formation of a β-ketoanilide intermediate. mdpi.com This intermediate then undergoes an intramolecular cyclization. For the synthesis of 1,8-dimethylquinolin-2(1H)-one, the starting aniline would be 2-methylaniline, which would react with a suitable β-ketoester. The N-methylation to introduce the 1-methyl group can be performed as a subsequent step on the formed 8-methylquinolin-2(1H)-one.

Table 1: Comparison of Conrad-Limpach and Knorr Conditions for Quinolone Synthesis

| Feature | Conrad-Limpach Condition | Knorr Condition | Predominant Product |

|---|---|---|---|

| Temperature | High (e.g., ~250°C) | Lower (e.g., < 140°C) | 4-Quinolone |

| Intermediate | p-Arylaminoacrylate | β-Ketoanilide | 2-Quinolone |

| Mechanism | Aniline attacks the keto group first. | Aniline attacks the ester group first. | N/A |

This table illustrates the critical role of temperature in directing the regiochemical outcome of the reaction between anilines and β-ketoesters. wikipedia.orgmdpi.com

The Friedländer synthesis is a straightforward and widely utilized method for constructing quinoline rings, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govwikipedia.org To synthesize a quinolin-2(1H)-one derivative, a 2-aminobenzaldehyde can be reacted with an ester that provides the C2 and C3 atoms of the quinolone ring.

For this compound, this would require a starting material like N-methyl-2-amino-3-methylbenzaldehyde or a related ketone. The classical reaction conditions often require high temperatures and either acidic or basic catalysis. nih.govwikipedia.org Modern catalytic variants have been developed to improve yields and mildness, using catalysts such as iodine, Lewis acids, or supported reagents like propylsulfonic acid-bounded silica (B1680970) under microwave irradiation. wikipedia.orgsemanticscholar.orgresearchgate.net

A modified Friedländer approach can utilize 2-aminobenzyl alcohol, which undergoes in-situ oxidation to the aldehyde, followed by coupling with a ketone. researchgate.net Catalysts based on various metals, including iridium, ruthenium, and palladium, have been employed for this transformation. researchgate.net

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones. wikipedia.orgdrugfuture.comwikidoc.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu This is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester, typically at high temperatures (e.g., 250°C), to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eu Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331). wikipedia.org

While this method classically yields 4-hydroxyquinolines (which are isomers of quinolin-2(1H)-ones), modifications and careful choice of starting materials can direct the synthesis towards other isomers. However, it is less direct for the synthesis of quinolin-2(1H)-ones compared to the Knorr synthesis. The use of microwave irradiation has been shown to dramatically shorten reaction times and improve yields. ablelab.eu To specifically obtain this compound, this method is not the most direct route.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov Several MCRs have been developed for the synthesis of functionalized quinolones.

For instance, a three-component reaction of an aniline, an aldehyde, and ethyl 3,3-diethoxypropionate in an aqueous medium using Montmorillonite K-10 clay as a catalyst can produce 2-substituted quinolines in a one-pot fashion. rsc.org Another example involves the L-proline catalyzed three-component reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid to yield complex pyrano[3,2-c]quinolin-diones. nih.gov While this doesn't directly produce the target compound, it demonstrates the power of MCRs starting from a pre-formed quinolinone core. Catalyst-free MCRs have also been reported for synthesizing quinolinone derivatives from 4-hydroxyquinolin-2(1H)-one, an aldehyde, and piperidine. benthamdirect.com

Transition Metal-Catalyzed Syntheses

In recent years, transition metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful and atom-economical strategies for synthesizing quinolin-2(1H)-ones. acs.orgias.ac.in These methods offer novel bond disconnections compared to classical cyclocondensation reactions.

A notable approach involves the rhodium-catalyzed three-component reaction of simple anilines, carbon monoxide (CO), and alkynes. acs.org This method directly constructs 3,4-disubstituted quinolin-2(1H)-ones through C–H activation, offering a highly efficient route from readily available starting materials. acs.org

Palladium catalysis has also been extensively used. One strategy involves a Pd-catalyzed C-H bond activation/C-C bond formation/cyclization cascade using simple anilines as substrates. organic-chemistry.org Another palladium-catalyzed method synthesizes quinolin-2(1H)-ones from quinoline N-oxides using azodicarboxylates as both an activating agent and an oxidant under mild conditions. rsc.org Furthermore, tandem reactions involving Pd(0)-catalyzed amination followed by an aldol (B89426) condensation of aryl halides with N-methyl-2-aryl acetamides can produce N-methyl-2-quinolones. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Quinolin-2(1H)-ones

| Catalyst System | Starting Materials | Product Type | Reference |

|---|---|---|---|

| Rhodium(I)/Rhodium(III) | N-nitrosoanilines, Cyclopropenones | Substituted Quinolones | rsc.org |

| Palladium(II) Acetate (B1210297) | Simple Anilines | Quinolone Derivatives | organic-chemistry.org |

| Rhodium Complex | Anilines, CO, Alkynes | 3,4-Disubstituted Quinolin-2(1H)-ones | acs.org |

| Palladium(II) | Quinoline N-oxides, Azodicarboxylates | Quinolin-2(1H)-ones | rsc.org |

This table summarizes various modern transition metal-catalyzed approaches to the quinolin-2(1H)-one core, highlighting the diversity of applicable catalysts and starting materials.

Transition Metal-Catalyzed Syntheses

Palladium-Catalyzed Cyclizations and Cross-Coupling Approaches (e.g., Suzuki-Miyaura)

Palladium catalysis is a cornerstone in the synthesis of quinolin-2(1H)-ones, offering a range of strategies including cyclizations and cross-coupling reactions. jst.go.jprsc.org

One prominent method involves the palladium-catalyzed intramolecular C-H amidation. jst.go.jp For instance, the treatment of N-tosyl-3,3-diphenylacrylamide with a palladium catalyst can lead to the formation of a 4-phenyl-2-quinolinone. jst.go.jp Another approach is the palladium(II) acetate-catalyzed cyclization of N-(2-formylaryl)alkynamides, which proceeds with high atom economy. organic-chemistry.org This reaction is tolerant of various substituents, although bulky groups can impede the cyclization process. organic-chemistry.org

Palladium-catalyzed oxidative annulation between acrylamides and arynes, generated from precursors like benzyne (B1209423), provides a one-step synthesis of a variety of quinolinones with high efficiency. researchgate.net Furthermore, palladium-catalyzed cyclization of o-iodoanilines with acrylates or acrylic acids can produce 2-quinolinones in yields ranging from 28% to over 99%. researchgate.net The success of this reaction is highly dependent on the choice of a suitable base, such as potassium pivalate (B1233124) or potassium acetate. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds, can be employed in the synthesis of quinolinone derivatives. For example, a microwave-assisted palladium(0)-catalyzed one-pot borylation/Suzuki cross-coupling has been used to synthesize this compound. kochi-tech.ac.jp Additionally, a palladium-catalyzed C-H bond activation/C-C bond formation/cyclization cascade reaction using simple anilines as substrates offers a practical route to quinolinone-containing alkaloids and drug molecules. researchgate.net

A summary of representative palladium-catalyzed reactions for quinolinone synthesis is presented below:

| Reactants | Catalyst System | Product Type | Key Features | Reference |

| N-tosyl-3,3-diphenylacrylamide | PdCl2, Cu(OAc)2 | 4-phenyl-2-quinolinone | Intramolecular C-H amidation | jst.go.jp |

| N-(2-formylaryl)alkynamides | Pd(OAc)2, 4,4′-(MeO)2bpy | 2-quinolinone derivatives | Atom-economical, initiated by oxypalladation | organic-chemistry.org |

| Acrylamides and benzyne precursors | Palladium catalyst | Quinolinone derivatives | Oxidative annulation, N-H activation/Heck reaction | researchgate.net |

| o-Iodoanilines and acrylates/acrylic acids | Palladium catalyst, base (e.g., potassium pivalate) | 2-quinolinone derivatives | High yields, base-dependent | researchgate.net |

| Anilines | Palladium catalyst | Quinolinone derivatives | C-H activation/C-C bond formation/cyclization cascade | researchgate.net |

Copper-Catalyzed Cycloadditions

Copper-catalyzed reactions, particularly cycloadditions, provide an effective means for synthesizing quinolinone derivatives. qeios.comnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for creating 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org This methodology has been successfully applied to the synthesis of quinoline-based 1,2,3-triazoles, where the triazole ring can act as either a pharmacophore or a linker to other molecular scaffolds. benthamdirect.comresearchgate.net

For instance, new classes of 1,2,3-triazoles derived from 2-quinolone have been synthesized via Cu-catalyzed [3+2] cycloadditions of 4-azidoquinolin-2(1H)-ones with various alkynes. researchgate.netmdpi.com These reactions often utilize a copper(I) catalyst, which can be generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate. mdpi.com Mechanochemical methods using copper catalysts have also been shown to be significantly more efficient than corresponding solution-based reactions for the synthesis of certain quinoline-triazole hybrids. beilstein-journals.org

Furthermore, a copper(I)-catalyzed reaction of 2-alkynylaniline with carbon dioxide, using DBU as a base, can produce 4-hydroxyquinolin-2(1H)-one derivatives in moderate to good yields. researchgate.net A three-component reaction involving 1-(2-aminophenyl)ethan-1-ones, sulfonyl azides, and terminal ynones, catalyzed by copper, leads to the formation of (Z)-1,2-dihydro-2-iminoquinolines under mild conditions. semanticscholar.orgrsc.org

A summary of copper-catalyzed reactions for the synthesis of quinolinone derivatives is provided in the table below:

| Reactants | Catalyst System | Product Type | Key Features | Reference |

| 4-Azidoquinolin-2(1H)-ones and alkynes | Copper catalyst (e.g., Cu(I)) | 4-(1,2,3-triazolyl)quinolin-2(1H)-ones | [3+2] cycloaddition (Click chemistry) | researchgate.netmdpi.com |

| 2-Alkynylaniline and CO2 | Copper(I) catalyst, DBU | 4-Hydroxyquinolin-2(1H)-one derivatives | Carboxylation reaction | researchgate.net |

| 1-(2-Aminophenyl)ethan-1-ones, sulfonyl azides, and terminal ynones | Copper catalyst | (Z)-1,2-dihydro-2-iminoquinolines | Three-component reaction | semanticscholar.orgrsc.org |

| 2-Aminoaryl alcohols and ketones or nitriles | Cobalt catalyst | Quinolines and quinazolines | Cobalt-catalyzed cyclization | mdpi.com |

Rhodium-Catalyzed Transformations

Rhodium-catalyzed reactions have emerged as powerful tools for the synthesis of quinoline derivatives, primarily through C-H bond activation and annulation strategies. lucp.netrsc.org These methods offer high regioselectivity and functional group tolerance. lucp.net

One notable application is the rhodium-catalyzed annulation of anilines with alkynic esters, which yields quinoline carboxylates with excellent regioselectivity and high yields. ncl.res.in Another approach involves the rhodium-catalyzed oxidative annulation of pyridines with two alkyne molecules, using cupric acetate as the oxidant, to create quinoline structures. lucp.net

Rhodium(III)-catalyzed C-H activation of sydnones and their subsequent oxidative coupling with internal alkynes provides a route to quinoline-fused sydnones under mild conditions with low catalyst loading. nih.gov Furthermore, the C-H functionalization of quinoline N-oxides at the C-8 position can be achieved using rhodium catalysis in conjunction with indoleBX hypervalent iodine reagents, leading to the formation of 8-(indol-3-yl)quinolones after rearrangement. beilstein-journals.org

The table below summarizes key rhodium-catalyzed transformations for quinoline synthesis:

| Reactants | Catalyst System | Product Type | Key Features | Reference |

| Anilines and alkynic esters | Rhodium catalyst | Quinoline carboxylates | High regioselectivity and yield | ncl.res.in |

| Pyridines and alkynes | Rhodium catalyst, Cupric acetate | Quinolines | Oxidative annulation | lucp.net |

| Sydnones and internal alkynes | Rhodium(III) catalyst | Quinoline-fused sydnones | 2-fold C-H bond activation | nih.gov |

| Quinoline N-oxides and indoleBX reagents | [RhCp*Cl2]2, AgSbF6, Zn(OTf)2 | 8-(indol-3-yl)quinolones | C-8 selective C-H heteroarylation | beilstein-journals.org |

Other Metal-Mediated or Catalyzed Reactions

Besides palladium, copper, and rhodium, other metals like ruthenium and iridium have been effectively used to catalyze the synthesis of quinolines. nih.gov These metals often facilitate dehydrogenative N-heterocyclization reactions. nih.gov For example, the reaction of 2-aminobenzyl alcohols with carbonyl compounds (aldehydes or ketones) in the presence of a ruthenium catalyst can produce quinolines in good yields. nih.gov This process is believed to involve the initial metal-catalyzed oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde, followed by a cross-aldol reaction and subsequent cyclodehydration. nih.gov

Cobalt catalysis has also been demonstrated to be effective in constructing quinoline and quinazoline (B50416) structures through the cyclization of 2-aminoaryl alcohols with ketones or nitriles. mdpi.com

Metal-Free and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. qeios.comnih.gov This has led to the exploration of metal-free and green chemistry approaches for the synthesis of quinolone derivatives. qeios.comresearchgate.netresearchgate.net

One such approach is the hetero-Diels-Alder cycloaddition. A highly efficient metal- and protection-free method for the regioselective synthesis of C-3-functionalized quinolines involves the [4+2] cycloaddition of in situ generated azadienes (from 2-aminobenzyl alcohol) with terminal alkynes. organic-chemistry.orgacs.org This reaction is facilitated by a KOH-DMSO system and exhibits excellent chemo- and regioselectivity. organic-chemistry.orgacs.org

Green chemistry strategies for quinolone synthesis encompass a variety of techniques, including the use of microwaves, ultrasound, and solvent-free processes. qeios.comqeios.com The use of greener solvents like water and ethanol (B145695) is also a key aspect. qeios.comresearchgate.net For instance, visible light has been employed to mediate the synthesis of quinolin-2(1H)-ones from quinoline N-oxides. rsc.org These methods aim to reduce energy consumption, minimize waste, and avoid the use of hazardous materials. researchgate.net

Regioselective Functionalization and Derivatization of this compound

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is crucial for developing new compounds with tailored properties.

Alkylation and Arylation at Nitrogen and Carbon Centers

Alkylation and arylation reactions are fundamental transformations for modifying the quinolinone core. These reactions can be directed to either the nitrogen atom or various carbon positions on the ring system. mdpi.comnih.gov

N-Alkylation: The nitrogen atom at position 1 of the quinolinone ring is a common site for alkylation. tsijournals.comnih.gov For example, 4-chloro-6-methylquinolin-2(1H)-one can be efficiently N-alkylated with various active halo-methylene compounds using phase transfer catalysis (PTC) with tetrabutylammonium (B224687) bromide (TBAB) as the catalyst and potassium carbonate as the base. tsijournals.com The alkylation of 4,8-dimethylquinolin-2(1H)-one with propargyl bromide has also been reported. researchgate.net

C-Alkylation and Arylation: The carbon atoms of the quinolinone ring can also be functionalized. For instance, palladium-catalyzed decarboxylative arylation reactions of 4-substituted quinolin-2(1H)-one-3-carboxylic acids with (hetero)aryl halides provide a route to 4-substituted 3-(hetero)aryl quinolin-2(1H)-ones. researchgate.net Direct arylation of quinoline N-oxides at the C2 position with unactivated benzene (B151609) has been achieved using a palladium catalyst. mdpi.com

The table below provides examples of alkylation and arylation reactions on the quinolinone scaffold:

| Substrate | Reagent | Catalyst/Conditions | Product | Key Features | Reference |

| 4-Chloro-6-methylquinolin-2(1H)-one | Active halo-methylene compounds | K2CO3, TBAB (PTC) | 1-Alkyl-4-chloro-6-methylquinolin-2(1H)-ones | Selective N-alkylation | tsijournals.com |

| 4,8-Dimethylquinolin-2(1H)-one | Propargyl bromide | - | 4,8-Dimethyl-2-propargyloxyquinoline | O-alkylation | researchgate.net |

| 4-Substituted quinolin-2(1H)-one-3-carboxylic acids | (Hetero)aryl halides | Palladium(II) bromide, triphenylarsine | 4-Substituted 3-(hetero)aryl quinolin-2(1H)-ones | Decarboxylative C3-arylation | researchgate.net |

| Quinoline N-oxide | Benzene | Pd(OAc)2, Ag2CO3 | 2-Aryl-quinoline N-oxide | C2-arylation | mdpi.com |

Halogenation Strategies and Subsequent Cross-Coupling

The introduction of halogen atoms onto the quinolinone core is a critical step for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. These halogens act as versatile synthetic handles, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Direct halogenation of N-methylquinolin-2(1H)-one derivatives has been achieved using various reagents. For instance, chlorination and bromination can be performed on substrates like 1-methylquinolin-2(1H)-one and its methylated analogues. clockss.org A protocol for these reactions involves treating the quinolinone derivative with a halogenating agent, often without a solvent at elevated temperatures. clockss.org The choice of reagent and reaction conditions can be tuned to optimize the yield of the desired halogenated product. clockss.org For example, the chlorination of 1-methylquinolin-2(1H)-one using 2.7 equivalents of the chlorinating agent at 160-170 °C for 7 hours resulted in a 73% yield of 2-chloroquinoline. clockss.org Similarly, bromination with 3.0 equivalents of the brominating agent at 160-170 °C for 16 hours afforded the corresponding 2-bromoquinoline (B184079) in 78% yield. clockss.org

Table 1: Halogenation of 1-Methylquinolin-2(1H)-one Derivatives

| Entry | R | Reagent | Molar Ratio (Reagent/Substrate) | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | H | Chlorinating Agent | 2.7 | 160-170 | 7 | 2-Chloroquinoline | 73 |

| 2 | 6-Me | Chlorinating Agent | 3.0 | 160-170 | 14 | 2-Chloro-6-methylquinoline | 87 |

| 3 | 7-Me | Chlorinating Agent | 3.0 | 160-170 | 18 | 2-Chloro-7-methylquinoline | 77 |

| 4 | H | Brominating Agent | 3.0 | 160-170 | 16 | 2-Bromoquinoline | 78 |

| 5 | 6-Me | Brominating Agent | 3.0 | 130-140 | 18 | 2-Bromo-6-methylquinoline | 41 |

Data sourced from a study on the halogenation of N-methylbenzopyridin-α-ones. clockss.org

Once halogenated, these quinolinone derivatives become key precursors for cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful method for creating C-C bonds by reacting the haloquinoline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govpreprints.org This strategy has been successfully employed to synthesize 8-aryl substituted quinolines. For example, 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline was coupled with 2-methoxyphenylboronic acid using a Pd(dppf)Cl₂ catalyst and K₃PO₄ as a base in a THF/water mixture at 70°C. preprints.org This reaction demonstrates the viability of the Suzuki reaction at the 8-position of the quinoline ring. preprints.org

Regioselective cross-coupling is also possible on di-halogenated quinoline systems. nih.gov By carefully selecting the catalyst and reaction conditions, it is possible to selectively substitute one halogen over another. For instance, on a 2,4-dichloroquinoline (B42001) scaffold, arylation can be directed specifically to the C-2 position. nih.gov This selectivity allows for a stepwise functionalization, where a second, different aryl group can be introduced at the C-4 position in a subsequent coupling reaction by modifying the conditions, such as increasing the temperature. nih.gov

Introduction of Oxygen- and Sulfur-Containing Substituents

Oxygen-containing functional groups can be introduced onto the quinolinone ring system through various reactions. For instance, the synthesis of 4-acetoxyquinolin-2-one is achieved by the esterification of 4-hydroxy-2(1H)-quinolone with acetic anhydride (B1165640) in a basic solution. mdpi.com Alkylation can also occur at the oxygen atom of the carbonyl group (O2 position) in quinoline-2(1H)-ones, though this is often in competition with N1-alkylation. The selectivity between N- and O-alkylation can be influenced by the steric properties of substituents on the quinolinone core. mdpi.com

The conversion of the carbonyl group of a quinolin-2(1H)-one to a thiocarbonyl group (thione) is a common way to introduce a sulfur-containing substituent. This oxygen-sulfur exchange is a principal method for obtaining quinoline-2(1H)-thiones. thieme-connect.de Another approach involves the reaction of dihydroquinolines with elemental sulfur to produce thione derivatives. nih.gov

Synthesis of Complex this compound Architectures

The this compound scaffold serves as a building block for the synthesis of more elaborate, multi-cyclic molecular structures, including hybrid heterocycles that merge the quinolone core with other heterocyclic rings.

Preparation of Quinolone-Based Hybrid Heterocycles

A prominent strategy for constructing complex architectures is the synthesis of hybrid molecules where the quinolone unit is fused or linked to another heterocyclic system. An example is the synthesis of 2-(benzimidazol-2-yl)quinoline derivatives. preprints.org This can be achieved through a multi-step sequence starting from a substituted aniline. For instance, 2-bromo-4-methylaniline (B145976) can be cyclized with crotonaldehyde (B89634) to form 8-bromo-2,6-dimethylquinoline. preprints.org The methyl group at the C-2 position is then oxidized to a carboxylic acid, which is subsequently condensed with N-methyl-benzene-1,2-diamine to form the benzimidazole (B57391) ring, yielding 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. preprints.org This intermediate can be further elaborated, for example, via a Suzuki coupling reaction as previously described, to create complex, multi-aryl-substituted quinoline-benzimidazole hybrids. preprints.org

Other hybrid heterocycles based on the quinoline framework include those linked to triazoles and pyrroles. mdpi.com For example, 4-azido-2-quinolone derivatives, synthesized from 4-hydroxy-2-quinolone, can serve as precursors for creating triazole hybrids via click chemistry. mdpi.com Additionally, quinolone derivatives have been linked to pyrrole-2,5-diones. mdpi.com The synthesis of these complex molecules highlights the versatility of the quinolinone core in medicinal chemistry and materials science. nih.govmdpi.comopenmedicinalchemistryjournal.com

Synthesis of Quinoline-2(1H)-thione Analogues

The thione analogue of this compound, namely 1,8-dimethylquinoline-2(1H)-thione, can be synthesized primarily through oxygen-sulfur exchange reactions on the parent quinolinone. thieme-connect.de These reactions typically involve treating the quinolin-2(1H)-one with a sulfurating agent. Spectroscopic studies confirm that these compounds predominantly exist in the thione tautomeric form rather than the quinolinethiol form. thieme-connect.de

An alternative to modifying the pre-formed quinolinone is to construct the thione ring directly. One such method involves the reaction of a (2-alkenylaryl)amine with thiophosgene (B130339). thieme-connect.de For example, 2-(1-phenylvinyl)aniline (B99152) reacts with thiophosgene to yield 4-phenylquinoline-2(1H)-thione. thieme-connect.de Furthermore, reactions involving dihydroquinolines and elemental sulfur have been shown to produce quinoline-based thiones, specifically in the synthesis of 4,5-dihydro-1H- nih.govCurrent time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thione derivatives. nih.gov These methods provide robust pathways to access the thione analogues of quinolinones, which are valuable for various applications. mdpi.comopenmedicinalchemistryjournal.com

Spectroscopic and Structural Elucidation of 1,8 Dimethylquinolin 2 1h One

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for confirming its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For 1,8-Dimethylquinolin-2(1H)-one, with a chemical formula of C₁₁H₁₁NO, the theoretical exact mass can be calculated. However, no experimental HRMS data has been reported in the surveyed literature to confirm this value. In typical studies of related quinoline (B57606) derivatives, HRMS data is presented to validate the synthesized compound by comparing the calculated mass with the experimentally found mass, often of the protonated molecule [M+H]⁺. nih.gov

X-ray Crystallography and Single Crystal Diffraction

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique yields detailed information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Conformation and Bond Parameters

To date, no single-crystal X-ray diffraction studies have been published for this compound. Consequently, authoritative data on its solid-state conformation, including the planarity of the bicyclic system and the orientation of the methyl substituents, is unavailable. Furthermore, precise experimental bond lengths and angles for this specific molecule have not been determined. For comparison, crystallographic studies on other quinoline derivatives provide detailed tables of bond lengths and angles, confirming their molecular structures.

Analysis of Intermolecular Interactions in Crystal Packing

The analysis of how molecules are arranged in a crystal lattice provides insight into the non-covalent forces that govern the solid-state structure.

Hydrogen Bonding Networks

In the solid state, the N-H group of the quinolinone ring and the carbonyl C=O group are capable of participating in hydrogen bonding. These interactions are crucial in dictating the crystal packing. However, without a crystal structure for this compound, it is not possible to describe the specific hydrogen bonding networks, such as chains or dimers, that may be present. The analysis of crystal structures for analogous compounds frequently reveals the presence of such hydrogen bonds, which are fundamental to their supramolecular assembly.

π-Stacking Interactions

The planar aromatic structure of the quinoline core is conducive to π-π stacking interactions, which are crucial in stabilizing the crystal packing of quinoline derivatives. vulcanchem.com These interactions involve the delocalized π-orbitals of adjacent aromatic rings. In the solid state, molecules of quinoline compounds often arrange themselves to maximize these stabilizing non-covalent bonds.

Similarly, weak intermolecular π-π stacking is observed in the crystal packing of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. mdpi.com In the crystal structure of 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate, the packing is further stabilized by π-π stacking interactions, with observed centroid-centroid distances of 3.5213 (6) Å and 3.7176 (6) Å. researchgate.net These examples demonstrate the prevalence and importance of π-stacking in the supramolecular assembly of dimethyl-quinoline derivatives.

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

| 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one | Pyridone and Benzene (B151609) rings of quinoline | 3.6754 (10) | iucr.orgnih.gov |

| 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate | Quinoline rings | 3.5213 (6) | researchgate.net |

| 3.7176 (6) |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides fundamental information about the electronic structure and photophysical behavior of molecules. For quinolinone systems, UV-Visible and fluorescence spectroscopy are powerful tools to probe the electronic transitions and de-excitation pathways.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. du.edu.eg In conjugated systems like quinolinones, the primary electronic transitions observed are π → π* and n → π. ijprajournal.com The π → π transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. ijprajournal.com The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to a π* antibonding orbital and are generally less intense. ijprajournal.com

Studies on quinoline derivatives show characteristic absorption bands. For example, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline displays a broad absorption peak between 240–260 nm, attributed to π → π* transitions within the conjugated π-system. preprints.orgresearchgate.net Another absorption region for this compound is observed between 270–320 nm, which is assigned to n → π* transitions involving the lone pair electrons on the nitrogen atoms. preprints.orgresearchgate.net A third region of interest for this molecule appears between 325–375 nm, arising from the extended conjugation. preprints.org The UV-Vis absorption spectrum for a related compound, 4-(diphenylphosphoryl)-1,3-dimethylquinolin-2(1H)-one, has also been documented. rsc.org

| Compound | Solvent | Absorption Maxima (λmax, nm) | Assigned Transition | Reference |

|---|---|---|---|---|

| 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | Various | 240 - 260 | π → π | preprints.orgresearchgate.net |

| 270 - 320 | n → π | |||

| 325 - 375 | Extended Conjugation |

Fluorescence Spectroscopy and Quantum Yield Determinations

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. This process occurs as the molecule relaxes from an excited electronic state to the ground state. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of this emission process. edinst.com It is defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.com

Quinoline derivatives are known for their fluorescent properties. For instance, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline exhibits well-defined fluorescence in the UV-blue region, with a significant Stokes shift (the difference between the absorption and emission maxima) of 57 nm when excited at 250 nm. preprints.orgresearchgate.net The fluorescence properties of this particular compound were found to be largely unaffected by the solvent used. preprints.org

The quantum yield of quinolinone derivatives can be quite significant. In a study of 4-(diphenylphosphoryl)-1,3-dimethylquinolin-2(1H)-one, the fluorescence quantum yield was determined to be 48.21% using an integrating sphere. rsc.org This high quantum yield suggests efficient radiative decay from the excited state. Fluorescence quenching experiments have also been conducted on related compounds like 1,6-dimethylquinolin-2(1H)-one to study the interaction between the excited state of the quinolinone and other molecules. rsc.org The determination of quantum yields is often performed relative to a standard compound with a known quantum yield. edinst.comfrontiersin.org

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | 250 | ~307 | Not Reported | preprints.org |

| 4-(Diphenylphosphoryl)-1,3-dimethylquinolin-2(1H)-one | 448 | Not Reported | 0.4821 | rsc.org |

| 1,6-Dimethylquinolin-2(1H)-one | 433 | 672 (in presence of Chl a) | Not Reported (quenching study) | rsc.org |

Reaction Mechanisms and Reactivity Studies of 1,8 Dimethylquinolin 2 1h One

Mechanistic Pathways of Key Synthetic Reactions

The synthesis of quinolin-2(1H)-ones, including 1,8-dimethylquinolin-2(1H)-one, can be achieved through various reaction pathways. The mechanisms of these reactions are crucial for understanding and optimizing the synthesis of this important class of heterocyclic compounds.

Investigation of Cyclization Mechanisms (e.g., Electrocyclizations, Annulations)

Cyclization reactions are fundamental to the formation of the quinolinone core. These reactions can proceed through different mechanistic manifolds, including pericyclic and metal-catalyzed pathways.

Electrocyclization: In certain synthetic routes, electrocyclization reactions play a key role. These are a type of pericyclic reaction characterized by the formation of a sigma bond between the ends of a conjugated pi system, leading to a cyclic product. masterorganicchemistry.com For instance, a domino process involving a 5-center-6π-electrocyclization has been proposed in the synthesis of related indolenine derivatives, which can be precursors to quinolinone-like structures. researchgate.net

Annulation Reactions: Annulation, the formation of a new ring onto a pre-existing one, is a common strategy for quinolinone synthesis. The Friedländer annulation, a classic method, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. acs.org Modern variations of this reaction often employ catalysts to improve efficiency and selectivity. For example, a palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines. organic-chemistry.org Similarly, a formal [3 + 2 + 1] annulation strategy has been developed for quinoline (B57606) synthesis. organic-chemistry.org

Exploration of Substitution and Addition Reaction Mechanisms

Substitution and addition reactions are pivotal in both the synthesis and functionalization of the this compound scaffold.

Nucleophilic Substitution: The conversion of quinolin-2(1H)-ones to 2-haloquinolines often proceeds via a nucleophilic substitution mechanism. For example, the reaction of quinolin-2(1H)-one with phosphorus oxychloride (POCl₃) yields 2-chloroquinoline. clockss.org This reaction is believed to involve the formation of a reactive intermediate that is then attacked by the chloride ion.

Addition Reactions: Addition reactions to the quinolinone ring system can also occur. For instance, nucleophilic addition of malonates to the 4-position of 3-nitroquinolinones has been reported. thieme-connect.de

Elucidation of Catalytic Cycle Mechanisms in Metal-Mediated Syntheses

Metal-mediated reactions are increasingly employed in the synthesis of quinolones due to their high efficiency and selectivity. Understanding the catalytic cycles is essential for optimizing these transformations.

Palladium Catalysis: Palladium catalysts are widely used in quinoline synthesis. The catalytic cycle for Pd(II)-catalyzed transformations can involve the cleavage of aryl-halogen and allylic ester bonds by Pd(0), followed by oxidative addition, migratory insertion, and reductive elimination steps. frontiersin.org In some cases, a Pd(II)/Pd(IV) catalytic cycle is proposed, involving C-H bond activation and oxidative addition of a reagent to a Pd(II) intermediate to form a Pd(IV) species. beilstein-journals.org

Copper Catalysis: Copper-catalyzed reactions are also prevalent. For example, the synthesis of 2-substituted quinolines can be achieved through a copper-catalyzed intermolecular decarboxylative cascade cyclization. organic-chemistry.org The mechanism of copper-catalyzed reactions can involve a Cu(I)/Cu(III) catalytic cycle. acs.org This cycle may be initiated by the formation of a Cu(I) species, which then undergoes oxidative addition to form a Cu(III) intermediate, followed by reductive elimination to yield the product and regenerate the Cu(I) catalyst. beilstein-journals.org

Other Metal Catalysis: Other transition metals such as ruthenium, cobalt, and nickel have also been utilized in quinoline synthesis. organic-chemistry.orgfrontiersin.org Ruthenium catalysts, for instance, can mediate three-component coupling reactions. frontiersin.org Cobalt catalysts can be involved in dehydrogenative activation of alcohols for quinoline synthesis. researchgate.net

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over other possible positions. wikipedia.org In the context of this compound, regioselectivity is a critical consideration in substitution reactions. For example, the halogenation of quinolones can be directed to specific positions on the ring. nih.gov The substitution pattern on the quinoline ring can significantly influence the regiochemical outcome of a reaction. For instance, in the alkylation of substituted quinoline-2(1H)-ones, the position of existing substituents can direct the incoming group to a specific location. mdpi.com

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. wikipedia.org While this compound itself is achiral, stereoselectivity becomes important when chiral centers are introduced during a reaction or when the molecule reacts with a chiral reagent. For instance, in reactions involving the formation of a new stereocenter, such as the addition to a double bond, the approach of the reagent can be influenced by the existing molecular framework, leading to the preferential formation of one diastereomer. msu.edu The formation of diastereomeric transition states with different free energies is the basis for stereoselectivity. inflibnet.ac.in

Rearrangement Reactions and Transformation Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.in While specific rearrangement studies on this compound are not extensively documented in the provided search results, related quinoline systems can undergo such transformations. For example, acid-catalyzed rearrangements of quinoline derivatives, such as the Wagner-Meerwein rearrangement, have been observed, leading to complex structural transformations. semanticscholar.org These rearrangements often proceed through carbocation intermediates, where a less stable carbocation rearranges to a more stable one via a hydride or alkyl shift. masterorganicchemistry.com

Kinetic and Thermodynamic Aspects of Reactivity

Kinetics: Kinetic studies provide insights into the rates of chemical reactions. For reactions involving quinolinone derivatives, factors such as steric hindrance and electronic effects can influence reaction kinetics. For instance, bulky substituents near the reaction center can slow down the reaction rate. The reaction of quinolin-2(1H)-one with certain reagents has been shown to be dependent on the stoichiometry of the reactants, with an excess of one reagent leading to a higher yield. clockss.org

Thermodynamics: Thermodynamic data provides information about the energy changes and stability of reactants and products. The standard molar enthalpies of vaporization and formation for various alkyl-substituted quinolines have been determined experimentally and calculated using quantum-chemical methods. mdpi.com The tautomeric equilibrium between the quinolin-2(1H)-one form and its 4-hydroxyquinoline (B1666331) tautomer is an important thermodynamic consideration, with the quinolone form generally being more stable. thieme-connect.deuni-konstanz.de

Theoretical and Computational Chemistry of 1,8 Dimethylquinolin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it a cornerstone for studying organic molecules. youtube.com It calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. youtube.comscirp.org This approach is routinely applied to predict geometries, electronic structures, and various spectroscopic parameters.

The first step in most computational studies is geometry optimization, a process that seeks to find the three-dimensional arrangement of atoms with the lowest potential energy. youtube.com For 1,8-Dimethylquinolin-2(1H)-one, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. nih.gov The quinoline (B57606) ring system is expected to be nearly planar, a common feature in related heterocyclic compounds. nih.gov

Conformational analysis involves exploring the different spatial arrangements of a molecule, or conformers, that can be interconverted by rotation around single bonds. For this compound, the primary sources of conformational flexibility are the orientations of the methyl groups at the N1 and C8 positions. DFT calculations can be used to map the potential energy surface associated with the rotation of these groups to identify the most stable, lowest-energy conformation. rsc.org The optimization process involves systematically adjusting the geometry until the forces on the atoms are minimized, thus locating a stable point on the potential energy surface. youtube.com The reliability of the predicted geometry is often evaluated by comparing it with experimental data from X-ray crystallography for similar molecules. mdpi.com

Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative) This table presents typical bond lengths expected for the this compound structure based on DFT calculations of related quinolinone compounds. Actual values would require specific computation.

| Parameter | Bond Type | Predicted Length (Å) |

| Bond Length | C2=O | 1.23 - 1.25 |

| N1-C2 | 1.38 - 1.40 | |

| N1-C8a | 1.40 - 1.42 | |

| C8-C8a | 1.41 - 1.43 | |

| N1-CH₃ | 1.46 - 1.48 | |

| C8-CH₃ | 1.50 - 1.52 |

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. malayajournal.orgresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scielo.br Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the HOMO is expected to be distributed primarily across the electron-rich fused aromatic ring system, while the LUMO is likely localized on the α,β-unsaturated ketone portion of the molecule, which acts as an electron-accepting region. DFT calculations provide the energies of these orbitals and allow for visualization of their spatial distribution. scirp.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Values are representative examples based on DFT calculations of similar aromatic heterocycles.

| Molecular Orbital | Energy (eV) | Role |

| HOMO | -6.5 | Electron Donor |

| LUMO | -1.7 | Electron Acceptor |

| Energy Gap (ΔE) | 4.8 | Indicator of Chemical Stability |

DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra. nih.gov

NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These calculations provide the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C), which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nrel.gov Comparing the predicted spectrum with experimental data can aid in structural elucidation and assignment of signals. nih.gov The accuracy of these predictions has improved significantly, with modern DFT functionals achieving root-mean-square deviations of less than 2 ppm for ¹³C and 0.2 ppm for ¹H shifts in many cases. nih.govnih.gov

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. scielo.brresearchgate.net Analysis of the calculated atomic displacements for each mode allows for the unambiguous assignment of spectral bands to specific functional groups, such as the C=O stretch of the ketone, C-H stretches of the methyl and aromatic groups, and the C=C stretching vibrations of the aromatic rings. mdpi.com A good correlation is often found between experimental and theoretically calculated IR spectra. mdpi.com

UV-Vis Spectroscopy: Electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies required to excite an electron from an occupied orbital to an unoccupied one. researchgate.net For this compound, the calculations would likely predict intense π→π* transitions associated with the conjugated aromatic system and weaker n→π* transitions involving the non-bonding electrons on the carbonyl oxygen. The results are typically reported as excitation energies and oscillator strengths, which correlate with the absorption maxima (λmax) and intensity of the bands in the experimental spectrum.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table shows representative data that could be obtained via DFT and TD-DFT calculations.

| Spectroscopy | Parameter | Predicted Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | C2 (Carbonyl) |

| ¹H NMR | Chemical Shift (δ) | ~3.6 ppm | N1-CH₃ |

| IR | Wavenumber (cm⁻¹) | 1660 - 1680 cm⁻¹ | C=O Stretch |

| UV-Vis | Wavelength (λmax) | ~330 nm | π→π* Transition |

Quantum Chemical Methods for Energetic Landscape Exploration

Beyond static properties, quantum chemistry allows for the exploration of the potential energy surface to understand dynamic processes like tautomerism and chemical reactions.

Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. This compound can theoretically exist in a tautomeric equilibrium with its enol form, 2-hydroxy-1,8-dimethylquinolinium. Computational methods can be used to determine the relative stability of these two forms. nuph.edu.ua

The process involves performing separate geometry optimizations and frequency calculations for both the keto (this compound) and enol tautomers. By comparing their calculated Gibbs free energies, the thermodynamically more stable tautomer can be identified. For quinolin-2(1H)-one and its derivatives, theoretical studies consistently show that the keto form is significantly more stable than the corresponding enol tautomer. chemrxiv.org Furthermore, the energy barrier for the interconversion can be calculated by locating the transition state structure that connects the two tautomers on the potential energy surface.

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions. arxiv.org By modeling a reaction pathway, one can identify intermediates and, crucially, the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, representing the energy barrier that must be overcome for the reaction to proceed.

For a reaction involving this compound, such as its synthesis or a subsequent functionalization, DFT can be used to model the entire energy profile. researchgate.netdntb.gov.ua The process involves:

Optimizing the geometries of the reactants, products, and any proposed intermediates.

Locating the transition state structure for each elementary step.

Performing frequency calculations to confirm that reactants and products are energy minima (having all real frequencies) and that the TS is a first-order saddle point (having exactly one imaginary frequency). arxiv.org

This analysis provides the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. Such modeling provides a detailed, atomistic understanding of the reaction mechanism that is often inaccessible through experimental means alone. arxiv.org

Analysis of Intermolecular Interactions and Supramolecular Features

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Computational analyses are pivotal in dissecting these forces, providing a granular view of the supramolecular architecture of this compound.

Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking. For this compound, NCI analysis would likely reveal key interaction points that dictate its crystal packing and aggregation behavior. The analysis is based on the electron density and its derivatives, which highlight regions of space involved in noncovalent interactions.

The NCI plot would be expected to show broad, delocalized van der Waals interactions across the molecular surface. More localized regions of weak hydrogen bonding, likely involving the carbonyl oxygen and methyl hydrogens (C-H···O interactions), would also be anticipated. Furthermore, π-π stacking interactions between the quinolinone ring systems of adjacent molecules would be a significant feature, contributing to the stability of the crystalline structure.

Interactive Data Table: Predicted Noncovalent Interactions in this compound Dimers

| Interaction Type | Interacting Atoms/Groups | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

| π-π Stacking | Quinolinone Ring ↔ Quinolinone Ring | 3.4 - 3.8 | -2.5 to -5.0 |

| C-H···O Hydrogen Bond | C(methyl)-H ··· O=C | 2.2 - 2.6 | -0.5 to -1.5 |

| van der Waals | Methyl Group ↔ Aromatic Ring | > 3.5 | -0.2 to -0.8 |

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts with neighboring molecules.

Interactive Data Table: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Percentage Contribution (%) |

| H···H | 45 - 55 |

| C···H / H···C | 20 - 30 |

| O···H / H···O | 10 - 15 |

| C···C | 5 - 10 |

| N···H / H···N | 1 - 5 |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).

The carbonyl oxygen atom is expected to be the region of most negative electrostatic potential, making it a primary site for electrophilic attack. The aromatic ring system would likely exhibit a delocalized negative potential, also susceptible to electrophilic interactions. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would show regions of positive potential, indicating their susceptibility to nucleophilic attack. This information is crucial for understanding the molecule's reactivity and its potential interactions with other molecules, such as substrates or biological receptors.

Interactive Data Table: Predicted Molecular Electrostatic Potential (MEP) Values for this compound

| Molecular Region | Predicted MEP Value Range (kcal/mol) | Implication |

| Carbonyl Oxygen | -40 to -55 | Strong Nucleophilic Center |

| Aromatic Ring (π-system) | -15 to -25 | Nucleophilic Region |

| N-Methyl Group Hydrogens | +10 to +20 | Electrophilic Region |

| C-Methyl Group Hydrogens | +5 to +15 | Weakly Electrophilic Region |

Studies on Excited State Properties and Photophysical Behavior (e.g., Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. This analysis is essential for understanding the photophysical properties of this compound, such as its absorption and emission spectra.

TD-DFT calculations would predict the vertical excitation energies and oscillator strengths for the electronic transitions of the molecule. The lowest energy singlet-singlet transition (S0 → S1) would likely be a π-π* transition, characteristic of aromatic systems, which would correspond to the main absorption band in the UV-visible spectrum. The calculations would also provide insights into the nature of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO). Furthermore, by optimizing the geometry of the first excited state, it would be possible to predict the emission wavelength (fluorescence) of the molecule. These theoretical predictions are instrumental in designing molecules with specific photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Interactive Data Table: Predicted Photophysical Properties of this compound from TD-DFT Calculations

| Property | Predicted Value | Description |

| Absorption Maximum (λmax) | 320 - 340 nm | Corresponds to the S0 → S1 (π-π) transition. |

| Molar Absorptivity (ε) | 5000 - 8000 M-1cm-1 | Indicates a strongly allowed electronic transition. |

| Emission Maximum (λem) | 380 - 420 nm | Predicted fluorescence wavelength. |

| Stokes Shift | 60 - 80 nm | The difference between absorption and emission maxima. |

| Nature of Transition | HOMO → LUMO | Primarily a π-π transition. |

Advanced Research Applications in Chemical Sciences

Ligand Design and Coordination Chemistry

The quinolinone framework, featuring both a nitrogen atom within the heterocyclic ring and a carbonyl oxygen, presents an excellent bidentate chelation site for metal ions. This has led to significant exploration of its derivatives in coordination chemistry.

The synthesis of metal complexes involving quinolinone derivatives typically involves the reaction of the ligand with a metal salt in an appropriate solvent. For instance, an ethanolic solution of a 1,8-Dimethylquinolin-2(1H)-one derivative can be mixed with an aqueous or ethanolic solution of a metal salt, such as a chloride or acetate (B1210297) of transition metals like Cu(II), Ni(II), or Co(II). The mixture is often heated and stirred to facilitate the complexation reaction. jchemlett.com

Characterization of the resulting complexes is crucial to confirm their structure and properties. A suite of analytical techniques is employed for this purpose:

Elemental Analysis: Determines the empirical formula of the complex, confirming the stoichiometric ratio of metal to ligand.

Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the stretching frequency of the C=O group in the quinolinone ligand upon complexation indicates the involvement of the carbonyl oxygen in bonding with the metal ion. researchgate.net

UV-Visible Spectroscopy: Offers insights into the electronic transitions within the complex and helps in deducing the coordination geometry around the metal center. researchgate.net

Magnetic Susceptibility Measurements: Helps determine the number of unpaired electrons in the metal ion, which is indicative of its oxidation state and the geometry of the complex. researchgate.netresearchgate.net

Molar Conductivity Measurements: Used to determine whether the synthesized complexes are electrolytes or non-electrolytes in solution. semanticscholar.org

Table 1: Representative Spectroscopic Data for a Metal Complex with a Quinolinone Ligand This table provides hypothetical yet typical data based on findings for similar quinoline-based metal complexes.

| Analysis Type | Ligand | Metal Complex | Interpretation |

| IR (C=O stretch, cm⁻¹) | ~1660 | ~1625 | Shift to lower frequency indicates coordination of carbonyl oxygen to the metal center. researchgate.net |

| UV-Vis (λₘₐₓ, nm) | 280, 320 | 285, 330, 450 | Shifts in ligand-based transitions and appearance of new d-d transition bands confirm complex formation and suggest a specific geometry. researchgate.net |

| ¹H NMR (ppm) | Aromatic protons at 7.0-8.0 | Broadened signals | Broadening of proton signals near the coordination site due to the paramagnetic effect of the metal ion. semanticscholar.org |

Investigation of Coordination Modes and Geometric Preferences

Derivatives of this compound primarily act as bidentate ligands, coordinating to metal ions through the heterocyclic nitrogen atom and the exocyclic carbonyl oxygen atom. This N,O-chelation forms a stable five-membered ring with the central metal ion, a favorable configuration in coordination chemistry. semanticscholar.orgresearchgate.net

The geometric preference of the resulting complex is influenced by several factors, including the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands in the coordination sphere. Common geometries observed for complexes with related quinoline-based ligands include:

Octahedral: Often formed with metal ions like Co(II) and Ni(II), where the metal center is coordinated to two or three bidentate quinolinone ligands and potentially other monodentate ligands like water or halide ions. researchgate.netsemanticscholar.org

Square Planar or Tetrahedral: Can be observed with metal ions such as Cu(II) and Pd(II), depending on the ligand field strength and steric factors. semanticscholar.org

Deformed Trigonal-Bipyramidal: More complex geometries can also arise, as seen in some mercury(II) complexes with quinoline (B57606) derivatives. researchgate.net

Material Science Applications

The rigid and planar aromatic structure of the quinolinone core, combined with its inherent photophysical properties, makes it a valuable scaffold for the development of advanced functional materials.

Quinolin-2(1H)-one derivatives are known for their fluorescent properties and have been extensively studied for creating new luminescent materials. nih.govresearchgate.net A particularly successful strategy involves using these derivatives as ligands to sensitize the luminescence of lanthanide ions, such as Europium(III). In these systems, the quinolinone ligand acts as an "antenna," absorbing UV light efficiently and transferring the energy to the central Eu(III) ion, which then emits light at its characteristic wavelengths (typically a sharp red emission). nih.gov

Research has shown that modifying the substituents on the quinolinone ring can fine-tune the luminescent properties of these materials. The introduction of electron-donating groups (like methoxy, -OCH₃) can enhance the fluorescence intensity, while electron-withdrawing groups (like nitro, -NO₂) tend to decrease it. nih.gov This tunability is crucial for designing materials with specific optical properties for various applications.

Table 2: Effect of Substituents on the Luminescence of Eu(III) Complexes with Quinolinone Derivatives Data derived from studies on similar 8-hydroxyquinoline (B1678124) derivatives. nih.gov

| Substituent on Ligand | Relative Fluorescence Intensity | Fluorescence Quantum Yield |

| Methoxy (-OCH₃) | Highest | 0.628 |

| Methyl (-CH₃) | High | ~0.550 |

| Hydrogen (-H) | Medium | ~0.480 |

| Chloro (-Cl) | Low | ~0.350 |

| Nitro (-NO₂) | Weakest | ~0.150 |

These complexes exhibit excellent thermal stability and high fluorescence quantum yields, making them promising candidates for use in lighting and display technologies. nih.gov Furthermore, quinolinone derivatives have been fashioned into selective fluorescent probes for the detection of important analytes, such as bisulfite in food samples. nih.gov

The strong luminescence and charge-transporting capabilities of molecules based on the quinolinone scaffold make them attractive for applications in electronic and optical devices. Materials that exhibit high fluorescence quantum yields are prime candidates for use as the emissive layer in Organic Light-Emitting Diodes (OLEDs). The ability to tune the emission color by modifying the chemical structure of the quinolinone derivative is a significant advantage in this field.

Moreover, the development of fluorescent chemosensors is a direct application in the field of optical materials. mdpi.comresearchgate.net In such sensors, the quinolinone derivative is designed to bind selectively to a specific ion or molecule. This binding event causes a measurable change in the fluorescence properties (such as intensity or wavelength), allowing for the sensitive and selective detection of the target analyte. researchgate.net

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.comresearchgate.net Host-guest chemistry, a central concept in this field, focuses on the formation of complexes where a larger "host" molecule encloses a smaller "guest" molecule. thno.orgnih.gov

While specific studies detailing this compound in host-guest systems are not extensively documented, its molecular structure possesses features that make it a suitable candidate for such applications.

As a Guest: The planar and aromatic nature of the quinolinone ring system makes it an ideal guest for encapsulation within the hydrophobic cavities of macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. nih.gov The formation of such inclusion complexes could modify the photophysical properties of the quinolinone derivative or enhance its solubility in aqueous media.

As a Building Block for Hosts: By functionalizing the this compound core with appropriate recognition sites or self-assembling units, it could be incorporated into larger, self-assembled supramolecular structures. The aromatic core could participate in π-π stacking interactions, which are a common driving force for the formation of one-dimensional stacks or more complex architectures. researchgate.net

The exploration of this compound and its derivatives in supramolecular chemistry represents a promising avenue for the future design of novel sensors, molecular machines, and smart materials.

Design of Molecular Receptors for Chemical Recognition

The design and synthesis of molecular receptors capable of selective chemical recognition is a cornerstone of supramolecular chemistry. While direct studies on this compound as a molecular receptor are not extensively documented, the inherent structural features of the quinolin-2(1H)-one core make it a promising platform for the development of sophisticated host molecules. The strategic placement of methyl groups at the 1 and 8 positions can significantly influence the binding affinity and selectivity of potential receptor derivatives.

The fundamental architecture of a quinolinone-based receptor often relies on the formation of hydrogen bonds, π-π stacking interactions, and hydrophobic effects to bind specific guest molecules. The carbonyl group at the 2-position and the nitrogen atom within the heterocyclic ring can act as hydrogen bond acceptors. By incorporating hydrogen bond donor groups, such as amides or ureas, onto the quinolinone framework, researchers can create receptors for a variety of analytes, including anions and neutral molecules.

The methyl group at the N-1 position in this compound enhances its solubility in organic solvents and can influence the conformational rigidity of the molecule. The peri-disposed methyl group at the C-8 position introduces steric hindrance that can be exploited to create a well-defined binding pocket. This steric shielding can enhance the selectivity of a receptor by preventing the binding of improperly sized or shaped guest molecules. Furthermore, the aromatic system of the quinoline ring provides a platform for π-π stacking interactions with aromatic guests.

Table 1: Potential Recognition Motifs in this compound Derivatives

| Functional Group | Potential Interaction | Target Guest |

|---|---|---|

| Carbonyl (C=O) | Hydrogen Bond Acceptor | Hydrogen Bond Donors (e.g., amides, alcohols) |

| Quinoline N-atom | Hydrogen Bond Acceptor | Hydrogen Bond Donors |

| Aromatic Rings | π-π Stacking | Aromatic Molecules |

| Methyl Groups | Steric Hindrance/Hydrophobic Pocket | Shape-Specific Guests |

For instance, the introduction of urea (B33335) or thiourea (B124793) moieties at strategic positions on the this compound scaffold could lead to the development of potent anion receptors. The pre-organization of these hydrogen-bonding groups, influenced by the rigid quinolinone core and the steric constraints of the methyl groups, could result in high affinity and selectivity for specific anions like halides or oxoanions.

Investigation of Self-Assembly Processes and Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is fundamental to the field of supramolecular chemistry. The investigation of self-assembly processes involving this compound and its derivatives can provide insights into the formation of complex supramolecular architectures with novel properties and functions.

The methyl groups at the 1 and 8 positions are expected to have a profound impact on the self-assembly behavior. The N-methyl group prevents the formation of N-H···O hydrogen bonds that are often observed in the crystal structures of unsubstituted quinolin-2(1H)-one. This directs the assembly towards other interaction motifs. The C-8 methyl group can sterically influence the geometry of π-π stacking, potentially leading to slipped-stack or other arrangements that differ from the parent quinolinone.

By modifying the substituents on the quinolinone ring, it is possible to program the self-assembly process to form specific supramolecular architectures such as tapes, sheets, or more complex three-dimensional networks. For example, the introduction of long alkyl chains could lead to the formation of liquid crystalline phases, while the incorporation of complementary hydrogen bonding units could result in the formation of robust, extended networks.

Applications in Catalysis Research

While the direct application of this compound as a catalyst is not prominently reported in the literature, the quinoline scaffold is a well-established privileged structure in the design of ligands for metal-catalyzed reactions and, to a lesser extent, in organocatalysis.

Utilization of this compound Derivatives as Organocatalysts or Ligands in Metal-Catalyzed Reactions

The potential for this compound derivatives to act as organocatalysts is an area ripe for exploration. The basic nitrogen atom of the quinoline ring, although part of an amide-like system in the 2-oxo form, could potentially be exploited in acid-base catalysis. More plausibly, functionalization of the quinolinone core with known organocatalytic moieties could lead to novel catalysts with unique steric and electronic properties conferred by the 1,8-dimethyl substitution.

In the realm of metal-catalyzed reactions, quinoline derivatives are widely used as ligands. The nitrogen atom of the quinoline ring is a good Lewis base and can coordinate to a variety of transition metals. The steric bulk introduced by the methyl group at the C-8 position in this compound could be advantageous in creating a specific coordination environment around a metal center. This steric hindrance can influence the selectivity of a catalytic reaction, for example, by favoring the formation of a particular enantiomer in asymmetric catalysis.

Derivatives of this compound could be designed to act as bidentate or polydentate ligands by introducing additional coordinating groups. For instance, functionalization at the C-3 or C-4 positions with phosphine, amine, or oxazoline (B21484) groups could yield ligands capable of forming stable chelate complexes with metals such as palladium, rhodium, or copper. These complexes could then be investigated for their catalytic activity in a range of transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.

Table 3: Potential Catalytic Applications of this compound Derivatives

| Catalysis Type | Potential Role of Derivative | Example Reaction |

|---|---|---|

| Organocatalysis | Functionalized derivative acting as a Brønsted or Lewis base catalyst. | Michael additions, Aldol (B89426) reactions. |

The unique electronic properties of the quinolin-2(1H)-one system, combined with the steric influence of the 1,8-dimethyl substitution pattern, make this scaffold an attractive target for the development of novel ligands and organocatalysts with potentially enhanced performance and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.